molecular formula C8H12N2O3 B1242670 Pentizidone CAS No. 55694-83-2

Pentizidone

Cat. No.: B1242670
CAS No.: 55694-83-2
M. Wt: 184.19 g/mol
InChI Key: DGYLXKOLHICICX-OHCKJTPYSA-N
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Preparation Methods

Pentizidone can be synthesized from arginine, lysine, and a pentose. The formation from glucose is also possible, albeit at a slower rate and probably through oxidation of glucose to arabinose . The preparation involves a series of steps including condensation, hydrolysis, and oxidation reactions. Industrial production methods typically involve high-performance liquid chromatography (HPLC) for purification and calibration .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Pentizidone is unique due to its high fluorescence and its role as a biomarker for AGEs. Similar compounds include other AGEs such as carboxymethyllysine and pyrraline, which also form cross-links in proteins but do not exhibit the same level of fluorescence . These compounds share similar pathways of formation but differ in their specific structures and properties.

Properties

CAS No.

55694-83-2

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-3-one

InChI

InChI=1S/C8H12N2O3/c1-5(3-6(2)11)9-7-4-13-10-8(7)12/h3,7,9H,4H2,1-2H3,(H,10,12)/b5-3+/t7-/m1/s1

InChI Key

DGYLXKOLHICICX-OHCKJTPYSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/N[C@@H]1CONC1=O

SMILES

CC(=CC(=O)C)NC1CONC1=O

Canonical SMILES

CC(=CC(=O)C)NC1CONC1=O

Synonyms

4-((1-methyl-3-oxo-1-butenyl)amino)-3-isoxazolidinone hemihydrate
acetylacetonylcycloserine
pentizidone
pentizidone, calcium salt, (R)-isomer
pentizidone, monosodium salt, (R)-isomer
pentizidone, sodium salt, (R)-isome

Origin of Product

United States

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